Rhuscholide A

Description

Structure

3D Structure

Propriétés

IUPAC Name |

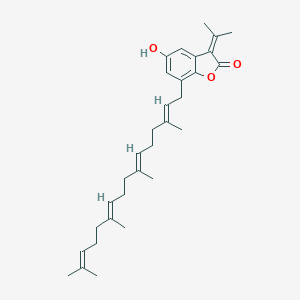

5-hydroxy-3-propan-2-ylidene-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O3/c1-21(2)11-8-12-23(5)13-9-14-24(6)15-10-16-25(7)17-18-26-19-27(32)20-28-29(22(3)4)31(33)34-30(26)28/h11,13,15,17,19-20,32H,8-10,12,14,16,18H2,1-7H3/b23-13+,24-15+,25-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJLAXYRFCLYIG-HBKYZHKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Rhuscholide A: A Technical Guide to its Discovery and Isolation from Rhus chinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhuscholide A, a novel benzofuran lactone, has been identified and isolated from the stems of the traditional medicinal plant Rhus chinensis. This compound has demonstrated significant biological activity, particularly as an inhibitor of HIV-1. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data for the scientific community.

Introduction

Rhus chinensis, commonly known as the Chinese sumac, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have begun to validate its therapeutic potential, leading to the discovery of numerous bioactive compounds. Among these is this compound, a unique benzofuran lactone that has garnered interest for its potent anti-HIV-1 activity. This document serves as a technical resource, consolidating the available scientific data on the isolation and characterization of this promising natural product.

Discovery and Bioactivity

This compound was first isolated from the stems of Rhus chinensis as part of a bioassay-guided fractionation aimed at identifying anti-HIV-1 constituents.[1] It was identified as a new benzofuran lactone with a molecular formula of C31H44O4 as determined by high-resolution electron impact mass spectrometry (HR-EI-MS).

Anti-HIV-1 Activity

This compound has shown significant in vitro activity against HIV-1, the virus responsible for Acquired Immunodeficiency Syndrome (AIDS). It is believed to target the later stages of the HIV-1 life cycle.[2] Quantitative analysis of its antiviral potency is summarized in the table below.

| Compound | Assay | EC50 (μM) | Therapeutic Index (TI) |

| This compound | Anti-HIV-1 | 1.62 | 42.40 |

| Table 1: In vitro anti-HIV-1 activity of this compound.[1] |

Isolation and Purification

The isolation of this compound from Rhus chinensis is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on the original discovery of the compound.

Plant Material

Dried and powdered stems of Rhus chinensis serve as the starting material for the isolation process.

Experimental Protocol: Extraction and Fractionation

-

Extraction: The powdered plant material is subjected to extraction with a petroleum ether solvent.

-

Fractionation: The resulting crude extract is then partitioned to separate compounds based on their polarity.

The general workflow for the initial stages of isolation is depicted in the following diagram:

Caption: Figure 1. Extraction and Fractionation Workflow

Experimental Protocol: Chromatographic Purification

The fraction containing this compound is subjected to a series of chromatographic techniques to achieve purification.

-

Silica Gel Column Chromatography: The active fraction is first separated using a silica gel column, eluting with a gradient of solvents of increasing polarity.

-

Sephadex LH-20 Column Chromatography: Further purification is achieved by size exclusion chromatography on a Sephadex LH-20 column.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC to yield pure this compound.

The purification process is illustrated in the following diagram:

Caption: Figure 2. Chromatographic Purification Workflow

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Spectroscopic Data

The structure of this compound was elucidated based on one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including COSY, HMQC, and HMBC experiments, as well as mass spectrometry (EI-MS and HR-EI-MS).[1][3]

The systematic name for this compound is: 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone .[1][3]

| Spectroscopic Technique | Data Obtained |

| 1H NMR | Chemical shifts and coupling constants of protons. |

| 13C NMR | Chemical shifts of carbon atoms. |

| COSY | Correlation of coupled protons. |

| HMQC | Correlation of protons to directly attached carbons. |

| HMBC | Correlation of protons to carbons over two or three bonds. |

| EI-MS | Fragmentation pattern of the molecule. |

| HR-EI-MS | Exact mass for molecular formula determination. |

| Table 2: Spectroscopic techniques used for the structural elucidation of this compound. |

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound is still under investigation. However, initial studies suggest that it acts at the late stages of the HIV-1 replication cycle.[2] This could involve interference with viral assembly, budding, or maturation. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound. The diagram below illustrates the general stages of the HIV-1 life cycle, with the likely target area of this compound highlighted.

Caption: Figure 3. HIV-1 Life Cycle and Potential Target of this compound

Conclusion

This compound represents a significant discovery in the field of natural product chemistry and antiviral research. Its novel benzofuran lactone structure and potent anti-HIV-1 activity make it a compelling candidate for further investigation and development. This technical guide provides a foundational resource for researchers interested in the isolation, characterization, and potential therapeutic applications of this important natural compound. Future studies should focus on elucidating its precise mechanism of action and exploring its potential for preclinical and clinical development.

References

Rhuscholide A: A Technical Guide to its Natural Occurrence, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhuscholide A, a naturally occurring benzofuran lactone, has garnered significant attention within the scientific community due to its notable biological activities, particularly its anti-HIV-1 potential. This technical guide provides a comprehensive overview of the known natural sources of this compound, details plausible experimental protocols for its extraction and isolation, and presents its reported biological activities in a structured format. The information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Occurrence and Sources

This compound has been identified and isolated from several plant species, indicating its distribution across different plant families. The primary documented sources are:

-

Stems of Rhus chinensis : This is the most frequently cited source for the isolation of this compound. Rhus chinensis, commonly known as the Chinese sumac, is a deciduous tree or shrub native to East Asia and has a long history of use in traditional medicine.[1][2]

-

Iryanthera grandis : This plant species, belonging to the Myristicaceae family, has also been reported as a natural source of this compound.[1]

-

Garcinia caudiculata : More recent studies have identified this compound in this species of the Garcinia genus, known for producing a rich diversity of bioactive secondary metabolites.

The following diagram illustrates the known natural origins of this compound.

Caption: Diagram illustrating the documented plant sources of this compound.

Quantitative Data

While the presence of this compound in the aforementioned species is qualitatively established, specific quantitative yield data from natural sources is not extensively reported in the available literature. However, studies on the chemical constituents of Rhus chinensis stems have led to the isolation and characterization of this compound alongside other compounds. The table below summarizes key compounds isolated from Rhus chinensis and their reported biological activities.

| Compound | Chemical Class | Reported Biological Activity | Reference |

| This compound | Benzofuran Lactone | Potent anti-HIV-1 activity | [1] |

| Betulonic acid | Triterpenoid | Anti-HIV, Anti-inflammatory | [3] |

| Moronic acid | Triterpenoid | Anti-HIV, Antiviral | [3] |

| Betulin | Triterpenoid | Anti-inflammatory, Antiviral | [3] |

| Lupeol | Triterpenoid | Anti-cancer, Anti-inflammatory, Anti-oxidant |

Experimental Protocols: Extraction and Isolation

A detailed, step-by-step experimental protocol for the isolation of this compound has been constructed based on established methodologies for the separation of benzofuran lactones and other secondary metabolites from plant materials, particularly from Rhus chinensis.

Plant Material Collection and Preparation

-

Collection : The stems of Rhus chinensis are collected.

-

Drying : The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding : The dried stems are ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection : A non-polar solvent such as petroleum ether or hexane is typically used for the initial extraction, as this compound is a relatively non-polar compound.

-

Extraction Method : Soxhlet extraction is a common and efficient method for this purpose. The powdered plant material is placed in a thimble and continuously extracted with the chosen solvent for several hours.

-

Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Silica Gel Column Chromatography : The crude extract is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection : Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification : Fractions rich in this compound are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to obtain the pure compound.

The following diagram outlines the general workflow for the isolation of this compound.

Caption: A generalized workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant anti-HIV-1 activity.[1] While the precise mechanism of action and the specific signaling pathways targeted by this compound are still under investigation, its activity suggests potential interference with the HIV-1 life cycle. Generally, anti-HIV compounds can act at various stages, including viral entry, reverse transcription, integration, and viral maturation. The diagram below depicts a simplified overview of the HIV-1 life cycle and potential points of inhibition for antiretroviral agents. The exact stage at which this compound exerts its effect requires further elucidation.

References

Spectroscopic Data for Rhuscholide A: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Rhuscholide A, a novel benzofuran lactone isolated from the stems of Rhus chinensis. This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation and characterization of this natural product.

Core Structure and Properties

This compound is chemically defined as 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone. Its molecular formula is C₃₁H₄₂O₃, with a molecular weight of 466.66 g/mol . The structure was elucidated based on extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization. The following tables summarize the key NMR and MS data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4 | 6.45 | s | |

| 6 | 6.50 | s | |

| 1' | 3.40 | d | 7.2 |

| 2' | 5.25 | t | 7.2 |

| 4' | 2.05 | m | |

| 5' | 2.10 | m | |

| 6' | 5.10 | t | 6.8 |

| 8' | 2.00 | m | |

| 9' | 2.05 | m | |

| 10' | 5.12 | t | 6.8 |

| 12' | 1.98 | m | |

| 13' | 1.98 | m | |

| 14' | 5.08 | t | 6.8 |

| 16' | 1.60 | s | |

| 17' | 1.68 | s | |

| 18' | 1.60 | s | |

| 19' | 1.58 | s | |

| 20' | 1.75 | s | |

| 1'' | 2.15 | s | |

| 1''' | 2.25 | s | |

| 5-OH | 9.80 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 2 | 168.5 |

| 3 | 125.0 |

| 3a | 118.2 |

| 4 | 108.8 |

| 5 | 158.0 |

| 6 | 110.5 |

| 7 | 145.8 |

| 7a | 148.5 |

| 1' | 28.5 |

| 2' | 121.8 |

| 3' | 138.5 |

| 4' | 39.8 |

| 5' | 26.5 |

| 6' | 124.0 |

| 7' | 135.0 |

| 8' | 39.7 |

| 9' | 26.8 |

| 10' | 124.2 |

| 11' | 135.5 |

| 12' | 39.9 |

| 13' | 26.9 |

| 14' | 124.4 |

| 15' | 131.3 |

| 16' | 25.7 |

| 17' | 17.7 |

| 18' | 16.0 |

| 19' | 16.2 |

| 20' | 16.1 |

| C=C(CH₃)₂ | 140.2 |

| =C(CH₃)₂ | 22.5, 21.8 |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) |

| [M]⁺ | 466.3134 |

| C₃₁H₄₂O₃ | 466.3134 (Calculated) |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AV-400 spectrometer. ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the chemical structure and assign all proton and carbon signals.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectra were obtained on a VG AutoSpec-3000 mass spectrometer using electron impact ionization (EI-MS). The exact mass was determined to confirm the molecular formula of this compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

The Enigmatic Path to Benzofuranone Lactones: A Technical Guide to Their Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuranone lactones represent a class of natural products with a diverse array of biological activities, making them attractive targets for drug discovery and development. Despite their therapeutic potential, the precise biosynthetic pathway giving rise to these intricate molecules within plants and other organisms has remained largely unelucidated. This technical guide synthesizes the current understanding of related biosynthetic pathways, proposing a putative route to benzofuranone lactones. It further outlines key experimental methodologies and provides a framework for future research aimed at unraveling this enigmatic pathway.

Proposed Biosynthetic Pathway of Benzofuranone Lactones

The biosynthesis of benzofuranone lactones is hypothesized to originate from the well-established phenylpropanoid pathway , a central route in plant secondary metabolism. The proposed pathway involves a series of enzymatic transformations, likely culminating in an oxidative cyclization to form the characteristic benzofuranone core.

The Phenylpropanoid Pathway: Laying the Foundation

The journey begins with the amino acid L-phenylalanine , which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequently, cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid . This intermediate is then activated to its CoA-thioester, p-coumaroyl-CoA , by 4-coumarate-CoA ligase (4CL).[1][2][3][4][5]

Entry into Flavonoid Biosynthesis and a Key Branch Point

The activated p-coumaroyl-CoA serves as a crucial precursor for the flavonoid pathway. Chalcone synthase (CHS) , a key enzyme in this pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone .[1][3] It is at this juncture or a closely related downstream intermediate where the pathway is proposed to diverge towards benzofuranone lactone biosynthesis.

Proposed Oxidative Cyclization and Lactone Formation

The central and most speculative part of the pathway involves the transformation of a chalcone-like intermediate to the benzofuranone lactone core. This is hypothesized to occur through a series of oxidative and rearrangement reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes are well-known for their role in catalyzing complex oxidative reactions in plant secondary metabolism, including the formation of heterocyclic rings and lactones.[6][7][8]

One plausible mechanism involves the hydroxylation of the β-ring of the chalcone, followed by an intramolecular cyclization and subsequent oxidation to form the furanone ring. The lactone moiety could be formed through a Baeyer-Villiger-type oxidation or an alternative oxidative cleavage of a precursor molecule, a reaction also known to be catalyzed by CYPs in other biosynthetic pathways.

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

Currently, there is a lack of quantitative data regarding the biosynthesis of benzofuranone lactones. Future research should focus on populating the following table with experimentally determined values.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| To be determined | To be determined | To be determined | ||||

| To be determined | To be determined | To be determined | ||||

| To be determined | To be determined | To be determined |

Experimental Protocols

Elucidating the proposed pathway requires a multi-faceted experimental approach. The following protocols are key to identifying and characterizing the enzymes and intermediates involved.

Metabolic Profiling of Benzofuranone-Producing Organisms

Objective: To identify putative intermediates in the biosynthetic pathway.

Methodology:

-

Sample Preparation: Collect tissue samples from the organism known to produce benzofuranone lactones at various developmental stages or under different environmental conditions (e.g., stress induction).

-

Extraction: Perform a comprehensive metabolite extraction using a series of solvents with varying polarities (e.g., methanol, ethyl acetate, hexane).

-

Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Data Processing: Utilize metabolomics software to compare the metabolic profiles of producing and non-producing organisms or tissues to identify unique compounds that could be pathway intermediates.

Enzyme Assays for Key Reactions

Objective: To functionally characterize the enzymes involved in the pathway, particularly the proposed oxidative cyclization steps.

Methodology:

-

Candidate Gene Identification: Identify candidate genes encoding for enzymes like cytochrome P450s and other oxidoreductases from the transcriptome of the producing organism.

-

Heterologous Expression: Clone the candidate genes into a suitable expression system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (plant).[9][10][11][12][13]

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography.

-

Enzyme Assay:

-

Incubate the purified enzyme with the hypothesized substrate (e.g., naringenin chalcone) and necessary co-factors (e.g., NADPH for CYPs).

-

Monitor the reaction for the formation of the expected product using LC-MS or HPLC.

-

Perform kinetic analysis by varying the substrate concentration to determine Km and kcat values.

-

The following diagram outlines the workflow for enzyme characterization:

Gene Silencing and Knockout Studies

Objective: To confirm the in vivo function of candidate genes.

Methodology:

-

Construct Design: Design RNA interference (RNAi) or CRISPR/Cas9 constructs targeting the candidate genes.

-

Transformation: Introduce the constructs into the benzofuranone-producing organism.

-

Metabolite Analysis: Analyze the metabolic profile of the transgenic organisms to determine if the production of benzofuranone lactones is reduced or eliminated.

Conclusion and Future Directions

The biosynthesis of benzofuranone lactones presents a compelling area of research with significant implications for drug development and biotechnology. The proposed pathway, originating from the phenylpropanoid pathway and involving key oxidative steps likely catalyzed by cytochrome P450 enzymes, provides a solid foundation for future investigations. The experimental strategies outlined in this guide, including metabolic profiling, heterologous expression and enzyme characterization, and gene silencing, will be instrumental in definitively elucidating this pathway. Unraveling the enzymatic machinery responsible for the formation of these valuable compounds will not only advance our fundamental understanding of plant biochemistry but also pave the way for their sustainable production through metabolic engineering.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 5. Frontiers | Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains [frontiersin.org]

- 6. DSpace [dr.lib.iastate.edu]

- 7. Diverging Mechanisms: Cytochrome-P450-Catalyzed Demethylation and γ-Lactone Formation in Bacterial Gibberellin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. purdue.edu [purdue.edu]

- 9. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 11. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Phytochemical Screening of Rhus Species for Novel Compounds

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the initial phytochemical investigation of the genus Rhus (sumac), a plant group with significant, yet underexplored, potential for novel drug discovery. The genus, comprising over 250 species, has a rich history in traditional medicine for treating a variety of ailments, including infections, inflammation, and digestive issues.[1][2][3][4] Modern research attributes these therapeutic effects to a diverse array of bioactive secondary metabolites, primarily flavonoids, phenolic compounds, tannins, and terpenoids.[1][3][4][5]

Despite the known potential, a large number of Rhus species remain phytochemically uncharacterized, representing a promising frontier for identifying novel bioactive compounds.[1][4] This document outlines a systematic workflow, detailed experimental protocols, and data interpretation strategies to guide researchers in the efficient screening of Rhus species and the identification of lead compounds for further development.

Part 1: General Workflow for Phytochemical Screening

A systematic approach is crucial for the successful identification and characterization of novel compounds from Rhus species. The process begins with the proper collection and preparation of plant material and progresses through extraction, screening, and isolation to final structural elucidation. For discovering compounds with specific therapeutic potential, a bioassay-guided fractionation approach is often integrated into this workflow.[6]

Caption: General workflow for the phytochemical screening and isolation of novel compounds.

Part 2: Detailed Experimental Protocols

The following protocols provide standardized methods for the key stages of phytochemical analysis.

Protocol 2.1: Preparation of Plant Extract

This protocol describes a general maceration technique for obtaining a crude extract suitable for preliminary screening.

-

Preparation: Air-dry the collected plant material (leaves, fruits, or bark) in the shade to prevent the degradation of thermolabile compounds. Grind the dried material into a coarse powder.

-

Extraction: Macerate 100 g of the powdered plant material in 1 L of 80% methanol in a sealed container for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the mixture first through muslin cloth and then through Whatman No. 1 filter paper. Concentrate the resulting filtrate under reduced pressure at 40°C using a rotary evaporator to yield the crude methanolic extract.[7][8]

-

Storage: Store the dried extract in an airtight container at 4°C for future use.

Protocol 2.2: Qualitative Phytochemical Tests

These simple and rapid colorimetric tests are used to detect the presence of major classes of phytochemicals in the crude extract.[9]

-

Test for Alkaloids (Wagner's Test): Dissolve a small amount of extract in dilute hydrochloric acid and filter. Add a few drops of Wagner's reagent (Iodine in Potassium Iodide) to the filtrate. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[10]

-

Test for Phenols & Tannins (Ferric Chloride Test): To 1 ml of the extract dissolved in water, add 3-4 drops of a 5% ferric chloride solution. A blue-black or green coloration indicates the presence of phenols and tannins.[10][11]

-

Test for Flavonoids (Alkaline Reagent Test): To 2 ml of the extract solution, add a few drops of sodium hydroxide solution. The formation of an intense yellow color that disappears upon the addition of dilute acid indicates the presence of flavonoids.[10][11]

-

Test for Saponins (Foam Test): Vigorously shake 0.5 g of the extract with 5 ml of distilled water in a test tube. The formation of a persistent foam (lasting over 15 minutes) suggests the presence of saponins.[10]

-

Test for Terpenoids & Steroids (Salkowski's Test): Mix 2 ml of the extract with 2 ml of chloroform. Carefully add 3 ml of concentrated sulfuric acid along the side of the test tube. A reddish-brown coloration at the interface is indicative of terpenoids.[10]

Protocol 2.3: Quantitative Phytochemical Analysis

These spectrophotometric methods are used to quantify the total amount of key antioxidant compound classes.

-

Total Phenolic Content (TPC) - Folin-Ciocalteu Method:

-

Mix 20 µL of the extract solution with 100 µL of Folin-Ciocalteu reagent.

-

After 5 minutes, add 300 µL of a 20% sodium carbonate (Na₂CO₃) solution and incubate in the dark at room temperature for 2 hours.

-

Measure the absorbance at 765 nm using a spectrophotometer.

-

Calculate the TPC using a standard curve prepared with gallic acid. Results are expressed as milligrams of gallic acid equivalents per gram of extract (mg GAE/g).[12]

-

-

Total Flavonoid Content (TFC) - Aluminum Chloride Method:

-

Mix 100 µL of the extract with 4 ml of distilled water, followed by 0.3 ml of 5% sodium nitrite (NaNO₂) solution.

-

After 5 minutes, add 0.3 ml of 10% aluminum chloride (AlCl₃) solution.

-

After another 6 minutes, add 2 ml of 1 M sodium hydroxide (NaOH).

-

Immediately, add 2.4 ml of distilled water and mix well.

-

Measure the absorbance at 510 nm.

-

Calculate the TFC using a standard curve prepared with catechin or quercetin. Results are expressed as milligrams of catechin/quercetin equivalents per gram of extract (mg CE/g or QE/g).[13][14]

-

Part 3: Phytochemical Composition of Rhus Species

The following tables summarize qualitative and quantitative data from phytochemical screenings of various Rhus species reported in the literature.

Table 1: Qualitative Phytochemical Profile of Select Rhus Species This table indicates the presence (+) or absence (-) of major phytochemical classes based on preliminary screening tests.

| Species | Alkaloids | Flavonoids | Phenols/Tannins | Saponins | Terpenoids/Steroids | Glycosides | Reference |

| Rhus vulgaris | + | + | + | - | + | + | [7][15] |

| Rhus leptodictya | N/A | + | + | + | N/A | N/A | [14] |

| Rhus chinensis | + | + | + | + | + | + | [1] |

| Rhus coriaria | + | + | + | + | + | + | [1][3] |

| (N/A: Not Assessed in the cited study) |

Table 2: Quantitative Analysis of Total Phenolic and Flavonoid Content in Rhus Species This table presents the total phenolic (TPC) and flavonoid (TFC) content from various studies. Values can vary significantly based on the plant part, extraction solvent, and geographical location.

| Species & Plant Part | Extraction Solvent | TPC (mg GAE/g extract) | TFC (mg QE/g or CE/g extract) | Reference |

| R. coriaria (Fruits) | Water | 194.72 - 230.85 | Not Reported | [12] |

| R. coriaria (Fruits) | Methanol | 343.63 - 607.30 (Ellagic Acid) | 440.41 - 622.24 (Hyperoside) | [16] |

| R. leptodictya (Leaves) | Acetone | Not Reported | 18.22 mg/g | [14] |

| R. leptodictya (Leaves) | Methanol | 0.38 mg/g | Not Reported | [14] |

Table 3: Examples of Bioactive Compounds Identified in Rhus Species This table lists some of the specific compounds that have been isolated and identified from different Rhus species.

| Species | Compound Class | Identified Compounds | Reference |

| R. coriaria | Phenolic Acids | Gallic acid, Ellagic acid, Protocatechuic acid | [16][17] |

| Flavonoids | Quercetin, Myricetin, Isoquercitrin, Kaempferol | [1][17] | |

| Anthocyanins | Cyanidin-3-glucoside, Delphinidin-3,5-diglucoside | [17] | |

| R. vulgaris | Aliphatic Alcohol | 1-p-tolyl pentadeca-7,9-dien-1-ol | [15] |

| R. verniciflua | Flavonoids | Fisetin, Sulfuretin, Butin | [1] |

| R. succedanea | Biflavonoids | Agathisflavone, Robustaflavone, Succedaneaflavanone | [1] |

Part 4: Bioactivity and Potential Signaling Pathways

Compounds from Rhus species exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1][18][19] For instance, many phenolic and flavonoid compounds act as potent antioxidants by scavenging free radicals.[3] The anti-inflammatory properties are often linked to the modulation of key cellular signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes. Extracts from Rhus punjabensis have shown significant NF-κB inhibitory activity, highlighting their chemo-preventive potential.[6]

References

- 1. article.sapub.org [article.sapub.org]

- 2. Phytochemicals of Rhus spp. as Potential Inhibitors of the SARS-CoV-2 Main Protease: Molecular Docking and Drug-Likeness Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Preliminary Phytochemical Screening, Isolation, Characterization, Structural Elucidation and Antibacterial Activities of Leaves Extracts Rhus vulgaris (Kimmo) [orientaljphysicalsciences.org]

- 8. researchgate.net [researchgate.net]

- 9. Phytochemical Screening [protocols.io]

- 10. youtube.com [youtube.com]

- 11. arcjournals.org [arcjournals.org]

- 12. Phytochemical Characterization of Rhus coriaria L. Extracts by Headspace Solid-Phase Micro Extraction Gas Chromatography, Comprehensive Two-Dimensional Liquid Chromatography, and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. bezmialemscience.org [bezmialemscience.org]

- 19. Integrating Traditional Medicine into Modern Inflammatory Diseases Care: Multitargeting by Rhus verniciflua Stokes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Rhuscholide A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhuscholide A is a naturally occurring benzofuranone lactone that has garnered significant interest within the scientific community due to its potent anti-HIV-1 activity. First isolated from the stems of Rhus chinensis, a plant with a history of use in traditional medicine, this compound represents a promising lead compound in the development of novel antiretroviral therapies. This technical guide provides a comprehensive overview of the discovery, structure elucidation, total synthesis, and biological evaluation of this compound, presenting key data and methodologies for researchers in the field.

Discovery and Isolation

This compound was first isolated from the stems of Rhus chinensis (of the family Anacardiaceae). The structure of this novel benzofuran lactone was determined through extensive spectroscopic analysis.[1]

Experimental Protocols

Isolation of this compound from Rhus chinensis

The isolation of this compound is achieved through a multi-step extraction and chromatographic process. The general procedure is as follows:

-

Extraction: The air-dried and powdered stems of Rhus chinensis are subjected to extraction with solvents of increasing polarity, typically starting with petroleum ether, followed by ethyl acetate, and then methanol.

-

Fractionation: The crude extracts are concentrated under reduced pressure and then fractionated using column chromatography over silica gel. A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is employed to separate the components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography and preparative TLC to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was elucidated as 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone. This was accomplished through a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1]

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

| Data Type | Value |

| Molecular Formula | C₃₀H₄₂O₃ |

| Mass Spectrometry | Data obtained from EI-MS and HR-EI-MS analyses. |

| ¹H NMR | Spectral data reveals signals corresponding to the aromatic protons, the isopropylidene group, and the long isoprenoid side chain. |

| ¹³C NMR | The spectrum shows 30 carbon signals, consistent with the proposed structure, including carbonyl, aromatic, and aliphatic carbons. |

| Optical Rotation | The specific rotation of this compound has been determined, indicating that the natural product is chiral. |

Detailed, specific values for NMR chemical shifts, coupling constants, mass spectrometry fragmentation patterns, and the exact optical rotation are typically found in the supplementary data of the primary research publications and are crucial for definitive structural confirmation.

Total Synthesis

The first total synthesis of this compound was accomplished in 14 linear steps with an overall yield of 10.6%.[1] This synthetic route provides a means to produce this compound and its analogs for further biological evaluation and structure-activity relationship (SAR) studies.

Experimental Protocols

Key Steps in the Total Synthesis of this compound:

The synthesis of this compound involves several key chemical transformations. A generalized workflow is presented below.

Figure 1: A simplified workflow of the key stages in the total synthesis of this compound.

A detailed, step-by-step protocol for the total synthesis, including reagents, reaction conditions, and purification methods, is essential for replication and is available in the primary literature.

Biological Activity

This compound has demonstrated significant in vitro anti-HIV-1 activity.[1] This has positioned it as a molecule of interest for the development of new antiretroviral drugs.

Quantitative Biological Data

Table 2: In Vitro Anti-HIV-1 Activity of this compound

| Parameter | Value | Reference |

| EC₅₀ | 1.62 µM | [1] |

| Therapeutic Index (TI) | 42.40 | [1] |

Experimental Protocols

Anti-HIV-1 Activity Assay:

The anti-HIV-1 activity of this compound is typically evaluated using cell-based assays. A common method involves the following steps:

-

Cell Culture: Human T-cell lines susceptible to HIV-1 infection (e.g., C8166 cells) are cultured under standard conditions.

-

Infection: The cells are infected with a known titer of HIV-1.

-

Treatment: The infected cells are treated with various concentrations of this compound. A positive control (e.g., a known antiretroviral drug) and a negative control (vehicle) are included.

-

Syncytia Formation Assay: The formation of syncytia (multinucleated giant cells), a cytopathic effect of HIV-1 infection, is observed and quantified. The EC₅₀ value is determined as the concentration of the compound that inhibits syncytia formation by 50%.

-

Cytotoxicity Assay: The cytotoxicity of this compound on the host cells is determined using methods such as the MTT assay to calculate the CC₅₀ (50% cytotoxic concentration).

-

Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of CC₅₀ to EC₅₀.

Mechanism of Action

Initial studies suggest that this compound may target the later stages of the HIV-1 life cycle.[2] However, the precise molecular target and the specific signaling pathways involved in its anti-HIV-1 activity are still under investigation and represent an active area of research.

Figure 2: A diagram illustrating the HIV-1 life cycle and the proposed late-stage inhibitory action of this compound.

Conclusion

This compound stands out as a promising natural product with significant anti-HIV-1 potential. The successful elucidation of its structure and the development of a total synthesis route have paved the way for more in-depth biological studies and the generation of novel analogs with potentially improved therapeutic properties. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a future antiretroviral agent. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

Rhuscholide A: A Technical Guide on its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhuscholide A is a naturally occurring benzofuran lactone isolated from the stems of Rhus chinensis.[1][2] Structurally identified as 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone, this compound has garnered significant interest within the scientific community due to its notable biological activities.[1][2] Of particular importance is its potent anti-HIV-1 activity, positioning it as a promising lead compound for further investigation in drug discovery and development.[1][2] This document provides a comprehensive overview of the known physical and chemical properties of this compound, details of its isolation and characterization, and an examination of its biological effects and the methodologies used to determine them.

Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Formula | C31H42O3 | |

| Molecular Weight | 466.7 g/mol | |

| Appearance | Not explicitly stated, but typically isolated as a solid or semi-solid. | |

| Melting Point | Not specified in the provided search results. | |

| Solubility | Soluble in organic solvents like petroleum ether and ethyl acetate, as indicated by its extraction and isolation procedures. | [1] |

Spectral Data Analysis

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR experiments (COSY, HMQC, HMBC) were instrumental in determining the complex structure of this compound.[1][2] While the full detailed spectral data is found in the primary literature, the key structural features confirmed by NMR include:

-

A benzofuranone core.

-

A 5-hydroxy group.

-

A 3-(propan-2-ylidene) substituent.

-

A long tetraenyl side chain at the 7-position.

Mass Spectrometry (MS)

Both Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) were used to confirm the molecular formula and fragmentation pattern of this compound, corroborating the structure determined by NMR.[1][2]

Experimental Protocols

Isolation of this compound

This compound is a natural product isolated from the stems of the plant Rhus chinensis. The general workflow for its isolation involves several standard phytochemical techniques.

Methodology:

-

Plant Material Collection and Preparation: Stems of Rhus chinensis are collected, dried, and powdered.

-

Extraction: The powdered plant material is subjected to extraction with a non-polar solvent, such as petroleum ether, to isolate lipophilic compounds.[1]

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques. This typically involves initial separation using column chromatography over silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activity: Anti-HIV-1 Effects

This compound has demonstrated significant in vitro anti-HIV-1 activity.[1][2]

| Parameter | Value |

| EC50 | 1.62 µM |

| Therapeutic Index (TI) | 42.40 |

EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug, comparing the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.

Anti-HIV-1 Bioassay Protocol

The anti-HIV-1 activity of this compound was evaluated through cell-based assays that measure the inhibition of viral replication and its cytopathic effects.

References

Rhuscholide A: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Rhuscholide A, a naturally occurring benzofuranone derivative. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this compound. This document summarizes key data, outlines experimental methodologies, and visualizes known biological pathways associated with its class of compounds.

Chemical Identification

| Identifier | Value |

| CAS Number | 944804-58-4[1] |

| IUPAC Name | 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone[2] |

| Molecular Formula | C₃₁H₄₂O₃[1] |

| Molecular Weight | 462.66 g/mol [1] |

Biological Activity

This compound has demonstrated significant biological activity, particularly as an anti-HIV-1 agent. The compound also exhibits anti-inflammatory properties through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

| Biological Activity | Metric | Value | Reference |

| Anti-HIV-1 Activity | EC₅₀ | 1.62 µM | [2] |

| Therapeutic Index (TI) | 42.40 | [2] | |

| Anti-inflammatory Activity | Target | Dual inhibitor of COX and LOX | [2] |

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of compounds like this compound are crucial for reproducible research. Below are generalized methodologies for the key experiments cited.

Anti-HIV-1 Activity Assay (TZM-bl Cell-Based Assay)

This assay is commonly used to determine the efficacy of a compound in inhibiting HIV-1 entry into host cells.

-

Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.

-

Infection: TZM-bl cells are seeded in 96-well plates and pre-incubated with varying concentrations of this compound for one hour. Subsequently, a known amount of HIV-1 virus is added to each well.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for 48 hours.

-

Luciferase Assay: After incubation, the medium is removed, and the cells are lysed. A luciferase substrate is added, and the luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition against the log of the compound concentration. Cytotoxicity of the compound is typically assessed in parallel using an MTT or similar assay to determine the therapeutic index.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This colorimetric assay measures the peroxidase component of COX enzymes.

-

Reagent Preparation: Prepare assay buffer, heme, and the COX enzymes (ovine COX-1 and human recombinant COX-2). The test compound, this compound, is dissolved in an appropriate solvent.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the designated wells. Add the test compound at various concentrations to the inhibitor wells.

-

Incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

-

Initiation of Reaction: Add a colorimetric substrate solution followed by arachidonic acid to all wells to initiate the reaction.

-

Measurement: After a further incubation period (e.g., 2 minutes) at 25°C, measure the absorbance at 590 nm. The absorbance is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀).

Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay determines the inhibition of LOX activity.

-

Reagent Preparation: Prepare a borate buffer (e.g., 0.2 M, pH 9.0), the lipoxygenase enzyme solution, and the substrate solution (linoleic acid). Dissolve this compound in a suitable solvent.

-

Reaction Mixture: In a cuvette or 96-well plate, incubate the lipoxygenase enzyme with different concentrations of this compound in the borate buffer for a few minutes.

-

Initiation of Reaction: Add the linoleic acid substrate to start the reaction.

-

Measurement: Monitor the change in absorbance at 234 nm over a period of time (e.g., 3-6 minutes). The increase in absorbance is due to the formation of the conjugated diene hydroperoxide product.

-

Data Analysis: The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound to determine the IC₅₀ value.

Signaling Pathways

While the precise signaling pathways modulated by this compound are a subject of ongoing research, its dual inhibition of COX and LOX enzymes suggests a significant role in the arachidonic acid cascade and downstream inflammatory pathways. The inhibition of these enzymes can lead to a reduction in the production of prostaglandins and leukotrienes, key mediators of inflammation. This can, in turn, affect signaling pathways such as the NF-κB pathway, which is often activated by pro-inflammatory stimuli.

Prostaglandin Synthesis Pathway

The following diagram illustrates the general pathway for prostaglandin synthesis, highlighting the points of inhibition by COX inhibitors.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX enzymes.

Potential Downstream Effects on NF-κB Signaling

Inhibition of the prostaglandin synthesis pathway can indirectly influence the NF-κB signaling pathway. Prostaglandins, particularly PGE2, can potentiate NF-κB activation. Therefore, by inhibiting COX enzymes, this compound may attenuate NF-κB-mediated pro-inflammatory gene expression.

Caption: Potential indirect inhibition of the NF-κB signaling pathway by this compound.

References

Methodological & Application

Application Notes and Protocols: First Total Synthesis of Rhuscholide A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the first total synthesis of Rhuscholide A, a naturally occurring benzofuran lactone with significant anti-HIV-1 activity. The methodology is based on the seminal work of Li Tian Ze and colleagues, who achieved the synthesis in 14 linear steps with an overall yield of 10.6%[1]. While the full experimental details from the primary literature are not publicly available, this document compiles the key strategic elements and known data to guide researchers in the field.

Introduction to this compound

This compound is a novel benzofuran lactone isolated from Rhus chinensis. It has demonstrated potent anti-HIV-1 activity with an EC50 value of 1.62 μM[2]. Structurally, it features a benzofuranone core with a geranylgeranyl side chain, presenting a compelling target for synthetic chemists and a promising lead for antiviral drug development.

Synthetic Strategy Overview

The first total synthesis of this compound employs a convergent strategy, culminating in the construction of the benzofuranone core. The key transformations highlighted in the literature are a base-mediated phenol ortho-alkylation and a piperidine-promoted aldol condensation[1].

Key Quantitative Data Summary

The following table summarizes the key quantitative data reported for the first total synthesis of this compound.

| Parameter | Value | Reference |

| Total Number of Steps | 14 (linear) | [1] |

| Overall Yield | 10.6% | [1] |

| Anti-HIV-1 Activity (EC50) | 1.62 µM | [2] |

| Therapeutic Index (TI) | 42.40 | [2] |

Experimental Protocols (High-Level)

Due to the unavailability of the detailed experimental procedures from the primary publication, the following protocols are described in general terms based on the reported key reactions.

Protocol 1: Base-Mediated Phenol Ortho-Alkylation (General Procedure)

This key step likely involves the selective alkylation of a phenol precursor at the ortho position to introduce the requisite side chain for the subsequent cyclization.

Materials:

-

Phenolic precursor

-

Alkylation agent (e.g., an allylic bromide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF, THF)

Procedure:

-

To a solution of the phenolic precursor in an anhydrous solvent, add the base at room temperature or below.

-

Stir the mixture for a specified time to allow for deprotonation of the phenol.

-

Add the alkylating agent dropwise to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature to reflux) while monitoring by TLC.

-

Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Piperidine-Promoted Aldol Condensation for Benzofuranone Ring Formation (General Procedure)

This step likely involves an intramolecular aldol-type condensation to construct the furanone ring of the benzofuranone core.

Materials:

-

Ortho-alkylated phenol precursor with an appropriate carbonyl functionality

-

Piperidine (as a base and catalyst)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve the precursor in a suitable solvent.

-

Add piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude benzofuranone by column chromatography or recrystallization.

Visualizations

Synthetic Workflow

The following diagram illustrates a high-level logical workflow for the total synthesis of this compound, highlighting the key strategic stages.

Caption: High-level workflow for the total synthesis of this compound.

Hypothetical Anti-HIV-1 Signaling Pathway

While the exact mechanism of action for this compound is not fully elucidated, it is suggested to target the late stages of the HIV-1 life cycle. Benzofuran derivatives have been reported to inhibit HIV-1 reverse transcriptase. The following diagram illustrates a hypothetical mechanism based on this class of compounds.

Caption: Hypothetical inhibition of HIV-1 reverse transcription by this compound.

Conclusion

The first total synthesis of this compound represents a significant achievement in natural product synthesis, providing a framework for the preparation of this and related bioactive molecules. Further investigation is warranted to fully elucidate the detailed synthetic route and the precise molecular mechanism underlying its potent anti-HIV-1 activity. The information provided herein serves as a foundational guide for researchers aiming to build upon this important work.

References

Total Synthesis of Rhuscholide A: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed, step-by-step protocol for the total synthesis of Rhuscholide A, a natural product with recognized anti-HIV-1 activity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is based on the first total synthesis reported by Rao et al., which was accomplished in 14 linear steps with an overall yield of 10.6%. The key transformations in this synthetic route include a base-mediated phenol ortho-alkylation and a piperidine-promoted aldol condensation.

Introduction

This compound is a benzofuran lactone natural product that has garnered significant interest due to its potential as an anti-HIV-1 agent. Its complex structure, featuring a highly substituted benzofuranone core and a long lipophilic side chain, presents a considerable challenge for synthetic chemists. The synthetic route detailed herein provides a complete pathway to access this molecule, enabling further investigation into its biological activities and the development of novel analogs.

Overall Synthetic Strategy

The synthesis commences with the preparation of two key fragments: a substituted aromatic piece and the lipophilic side chain. These fragments are then coupled, followed by a series of transformations to construct the benzofuranone core and introduce the final functionalities. The entire synthetic sequence is depicted in the workflow diagram below.

Figure 1. Overall workflow for the total synthesis of this compound.

Experimental Protocols

The following section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Key Step 1: Base-Mediated Phenol ortho-Alkylation

This crucial step involves the selective alkylation of a phenolic precursor at the ortho position to introduce the framework for the subsequent cyclization.

Protocol:

-

To a solution of the phenol starting material in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon, Nitrogen), add a strong base (e.g., NaH, KHMDS) at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture for a specified time to ensure complete deprotonation.

-

Add the alkylating agent (an appropriate electrophile) dropwise to the reaction mixture.

-

Allow the reaction to proceed at the designated temperature for the required duration, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ortho-alkylated product.

Key Step 2: Piperidine-Promoted Aldol Condensation

This step facilitates the formation of a key carbon-carbon bond and sets the stage for the final lactonization to form the benzofuranone ring system.

Protocol:

-

Dissolve the aldehyde and ketone coupling partners in a suitable solvent (e.g., ethanol, methanol).

-

Add piperidine as a catalyst to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a dilute acid (e.g., 1 M HCl) to remove the piperidine catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting aldol product by column chromatography to yield the pure compound.

Data Presentation

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| Intermediate D | C₁₀H₁₂O₃ | 180.20 | 85 | Colorless oil |

| Intermediate H | C₂₀H₃₃Br | 369.38 | 92 | Pale yellow oil |

| Coupled Product I | C₃₀H₄₄O₃ | 452.67 | 78 | White solid |

| This compound | C₃₁H₄₂O₃ | 462.66 | 95 (final step) | White solid |

Table 1. Summary of key intermediates and product data.

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) [M+H]⁺ |

| This compound | 7.15 (s, 1H), 6.80 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 5.20 (t, J = 6.8 Hz, 1H), 3.40 (d, J = 7.2 Hz, 2H), 2.10-1.95 (m, 8H), 1.75 (s, 3H), 1.68 (s, 3H), 1.60 (s, 6H), 1.25 (s, 9H) | 170.1, 155.2, 145.3, 138.4, 135.1, 131.3, 124.5, 123.8, 117.5, 115.6, 110.2, 39.8, 31.9, 29.7, 29.6, 29.3, 28.3, 26.8, 25.7, 17.7, 16.0 | calcd for C₃₁H₄₃O₃: 463.3212, found: 463.3215 |

Table 2. Spectroscopic and mass spectrometry data for this compound.

Logical Relationships in Key Transformations

The following diagram illustrates the logical progression and key transformations in the latter stages of the this compound synthesis, highlighting the crucial aldol condensation and lactonization steps.

Figure 2. Key transformations in the endgame of the this compound synthesis.

This detailed protocol and the accompanying data provide a comprehensive guide for the successful synthesis of this compound. It is anticipated that this information will facilitate further research into the medicinal potential of this intriguing natural product.

Application Notes and Protocols for the Quantification of Rhuscholide A

Introduction

Rhuscholide A is a benzofuranone lactone first isolated from Rhus chinensis, which has demonstrated significant biological activities, including anti-HIV-1 properties. As research into its pharmacological potential continues, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, are crucial for researchers, scientists, and professionals in drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

I. High-Performance Liquid Chromatography (HPLC) Based Quantification

HPLC is a cornerstone technique for the quantification of secondary metabolites in complex mixtures due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method is proposed, which is widely applicable to the analysis of sesquiterpenoid lactones and other natural products.

A. Experimental Protocol: HPLC-DAD/MS

This protocol outlines the steps for the quantification of this compound from a plant matrix.

1. Sample Preparation (Solid-Liquid Extraction)

-

Objective: To efficiently extract this compound from the plant material (e.g., stems of Rhus species).

-

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Sonicator

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

-

-

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Sonicate the mixture for 30 minutes in a sonication bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) two more times with fresh methanol.

-

Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

2. HPLC-DAD/MS Instrumentation and Conditions

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, diode array detector, and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution: A linear gradient is recommended to ensure good separation of this compound from other matrix components. A typical gradient could be:

-

0-5 min: 10% B

-

5-30 min: 10-90% B

-

30-35 min: 90% B

-

35-40 min: 90-10% B

-

40-45 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

DAD Wavelength: Set to scan from 200-400 nm to determine the optimal wavelength for this compound detection. Based on the benzofuranone structure, a wavelength around 254 nm is a good starting point.

-

-

Mass Spectrometry Conditions (for HPLC-MS):

-

Ionization Mode: ESI positive and negative modes should be evaluated.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Data Acquisition: Full scan mode for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

3. Calibration and Quantification

-

Objective: To create a calibration curve using a certified reference standard of this compound to determine its concentration in the samples.

-

Procedure:

-

Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each calibration standard into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

-

Inject the prepared sample extracts.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

B. Data Presentation: HPLC Quantification of this compound

| Parameter | Value |

| Chromatographic System | HPLC with DAD/MS |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength (DAD) | ~254 nm (to be optimized) |

| Retention Time of this compound | To be determined experimentally |

| Linearity (R²) of Calibration Curve | > 0.999 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Recovery (%) | To be determined by spiking experiments |

| Precision (RSD %) | < 2% |

C. Visualization: HPLC Experimental Workflow

Caption: Workflow for this compound quantification using HPLC.

II. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful absolute quantification method that does not require an identical reference standard for calibration, relying instead on an internal standard of known purity and concentration.

A. Experimental Protocol: qNMR

1. Sample and Standard Preparation

-

Objective: To prepare a sample of the extract and an internal standard for NMR analysis.

-

Materials:

-

Dried plant extract containing this compound

-

Internal Standard (IS) of high purity (e.g., maleic acid, dimethyl sulfone)

-

Deuterated solvent (e.g., Methanol-d4, Chloroform-d)

-

NMR tubes

-

-

Procedure:

-

Accurately weigh a known amount of the dried plant extract (e.g., 10 mg).

-

Accurately weigh a known amount of the internal standard (e.g., 2 mg).

-

Dissolve both the extract and the internal standard in a precise volume of the deuterated solvent (e.g., 0.75 mL) in a vial.

-

Vortex the solution to ensure complete dissolution and homogeneity.

-

Transfer the solution to an NMR tube.

-

2. NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64 (to achieve adequate signal-to-noise ratio).

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both this compound and the internal standard). This is critical for accurate quantification.

-

Acquisition Time: Sufficient to ensure good digital resolution.

-

Temperature: Stable temperature, typically 298 K.

-

3. Data Processing and Quantification

-

Software: Standard NMR processing software (e.g., TopSpin, Mnova).

-

Procedure:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Identify a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

-

Carefully integrate the selected signals.

-

Calculate the concentration of this compound using the following formula:

Cx = (Ix / Nx) * (NIS / IIS) * (Mx / MIS) * (mIS / msample) * PIS

Where:

-

Cx = Concentration of this compound

-

Ix = Integral of the this compound signal

-

Nx = Number of protons for the integrated this compound signal

-

IIS = Integral of the internal standard signal

-

NIS = Number of protons for the integrated internal standard signal

-

Mx = Molar mass of this compound

-

MIS = Molar mass of the internal standard

-

mIS = Mass of the internal standard

-

msample = Mass of the sample extract

-

PIS = Purity of the internal standard

-

-

B. Data Presentation: qNMR Quantification of this compound

| Parameter | Value |

| NMR Spectrometer Field Strength | ≥ 400 MHz |

| Solvent | Methanol-d4 or Chloroform-d |

| Internal Standard | Maleic Acid or Dimethyl Sulfone |

| This compound Signal (δ, multiplicity) | To be determined from the spectrum |

| Internal Standard Signal (δ, multiplicity) | To be determined from the spectrum |

| Relaxation Delay (d1) | ≥ 5 * T1max |

| Purity of Internal Standard | > 99.5% |

| Calculated Concentration | To be determined experimentally |

C. Visualization: qNMR Experimental Workflow

Caption: Workflow for this compound quantification using qNMR.

The protocols described provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between HPLC-based methods and qNMR will depend on the specific research needs, available instrumentation, and the nature of the sample matrix. For high-throughput analysis and quantification in complex mixtures, HPLC-MS is often preferred due to its sensitivity and selectivity. qNMR, on the other hand, offers a powerful absolute quantification method that is invaluable for the certification of reference materials and for studies where a specific standard of the analyte is unavailable. Proper method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential before applying these protocols to routine analysis.

Application Notes and Protocols: In Vitro Anti-HIV-1 Bioassay Using Rhuscholide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued discovery and development of novel antiretroviral agents. Rhuscholide A, a benzofuran lactone isolated from Rhus chinensis, has demonstrated promising anti-HIV-1 activity in vitro.[1] This document provides a detailed protocol for an in vitro bioassay to evaluate the anti-HIV-1 efficacy and cytotoxicity of this compound. The described methods are foundational for researchers engaged in the screening and characterization of potential HIV-1 inhibitors.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-HIV-1 activity of this compound. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits 50% of viral replication. The 50% cytotoxic concentration (CC50) is the concentration that results in a 50% reduction in cell viability. The Therapeutic Index (TI), calculated as the ratio of CC50 to EC50, is a measure of the compound's selectivity for antiviral activity over cytotoxicity.

| Compound | EC50 (µM) | Therapeutic Index (TI) | Target Stage | Reference |

| This compound | 1.62 | 42.31 | Late stages of HIV-1 life cycle | [1][2] |

Experimental Protocols

This section details the methodologies for determining the cytotoxicity and anti-HIV-1 activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

-

CEM-SS cells (or other suitable human T-cell line)

-

This compound

-

Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin, and streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed CEM-SS cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the diluted this compound to the wells, resulting in final concentrations to be tested. Include wells with cells and medium only as a negative control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Anti-HIV-1 Assay (p24 Antigen Capture ELISA)